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Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

Cat. No.: B607806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK2807 Trifluoroacetate is a potent and selective S-adenosylmethionine (SAM)-competitive

inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase

implicated in the proliferation of various cancers. This guide provides a comprehensive

comparison of GSK2807's cross-reactivity against other methyltransferases, supported by

available experimental data and detailed protocols to aid in the objective assessment of its

performance as a chemical probe.

Selectivity Profile of GSK2807
GSK2807 exhibits a high degree of selectivity for SMYD3. Biochemical assays have

demonstrated a 24-fold greater potency for SMYD3 compared to the closely related enzyme,

SMYD2. While detailed data against a broad panel of methyltransferases is limited in publicly

available literature, it is consistently reported to be highly selective over a panel of eight other

methyltransferases.
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Target Ki (nM)
Selectivity (fold vs.
SMYD3)

SMYD3 14 1

SMYD2 345 24.6

Other Methyltransferases

(Panel of 8)
Not specified Highly Selective

Table 1: Quantitative Comparison of GSK2807 Inhibition Constants (Ki). Data represents the

inhibitor concentration required to occupy 50% of the target enzyme's active sites.

Mechanism of Action and Signaling Pathway
GSK2807 functions as a SAM-competitive inhibitor, meaning it binds to the same site on the

SMYD3 enzyme as the natural methyl donor, S-adenosylmethionine. By occupying this pocket,

it prevents the transfer of a methyl group to SMYD3's substrates, a key one being Mitogen-

activated protein kinase kinase kinase 2 (MEKK2). The methylation of MEKK2 by SMYD3 is a

critical step in the activation of the Ras/Raf/MEK/ERK signaling pathway, which is frequently

dysregulated in cancer.
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Caption: SMYD3 signaling pathway and the inhibitory action of GSK2807.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

GSK2807's selectivity.

Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of SMYD3 by measuring the incorporation of a

radiolabeled methyl group from [³H]-SAM onto a substrate.

Workflow:
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Caption: Workflow for a radiometric biochemical inhibition assay.
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Detailed Steps:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM

DTT).

Enzyme: Dilute recombinant human SMYD3 to the desired concentration in assay buffer.

Substrate: Prepare a stock solution of the substrate (e.g., a MEKK2-derived peptide or

histone H3).

Cofactor: Use S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

Inhibitor: Prepare a serial dilution of GSK2807 Trifluoroacetate in DMSO.

Assay Procedure:

In a 96-well or 384-well plate, add the assay buffer, SMYD3 enzyme, and the GSK2807

dilution (or DMSO for control).

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room

temperature.

Initiate the methyltransferase reaction by adding the substrate and [³H]-SAM.

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

Stop the reaction by adding a quenching buffer.

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the

substrate.

Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

Add scintillation fluid to each well and measure the incorporated radioactivity using a

scintillation counter.
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Data Analysis:

Calculate the percentage of inhibition for each GSK2807 concentration relative to the

DMSO control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, taking into account

the concentration of SAM used in the assay.

Cross-Reactivity Screening
To assess the selectivity of GSK2807, the radiometric inhibition assay described above is

performed in parallel with a panel of other histone methyltransferases. The general protocol

remains the same, with appropriate adjustments for the specific enzyme and its optimal

substrate and buffer conditions.

Logical Framework for Selectivity Assessment:
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Caption: Logical workflow for assessing inhibitor selectivity.

This guide provides a framework for understanding and evaluating the cross-reactivity profile of

GSK2807 Trifluoroacetate. The provided data and protocols can assist researchers in

designing experiments and interpreting results in the context of their specific research needs.

To cite this document: BenchChem. [GSK2807 Trifluoroacetate: A Comparative Guide to
Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607806#gsk2807-trifluoroacetate-cross-reactivity-
studies]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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